
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with potential biological activities. These compounds are synthesized and evaluated for their biochemical properties, including their ability to inhibit enzymes or their antiproliferative effects against different cancer cell lines .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a common theme across several papers. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Similarly, paper reports the synthesis of new benzenesulfonamides starting from substituted benzaldehydes and hydrazinobenzenesulfonamide. Paper mentions the synthesis of 2-methoxycarbonyl-5-arylazomethine benzenesulfonamides using microwave or ultrasonic irradiation. These methods highlight the versatility of synthetic approaches in creating a variety of benzenesulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Paper provides a detailed crystallographic analysis of a Schiff base benzenesulfonamide, revealing the existence of enol-imine tautomerism. This tautomerism plays a significant role in the photochromic and thermochromic characteristics of these compounds. The structural details, such as the space group and cell dimensions, are also provided, which are essential for understanding the compound's interactions at the molecular level.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is not extensively discussed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, such as the formation of Schiff bases or the reaction with substituted phenylaldehyde under specific conditions . These reactions are important for tailoring the compounds' properties for desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are inferred from their synthesis and structural analysis. For example, the solubility, crystalline structure, and tautomerism can affect the compounds' bioavailability and interaction with biological targets . The introduction of specific functional groups, such as methoxy or fluorine atoms, can significantly alter the compounds' properties, as seen in the enhancement of COX-2 selectivity .
科学的研究の応用
Photodynamic Therapy Applications
A significant application of derivatives of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is in photodynamic therapy, particularly for cancer treatment. Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivatives demonstrates its potential as a photosensitizer in photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Conformational Analysis
The compound's derivatives have been extensively studied for their molecular structures. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through various spectroscopic methods. These compounds' conformational analysis using density functional theory (DFT) aligns well with their crystal structures, providing insights into their physicochemical properties (Huang et al., 2021).
Hydrolytic Stability and Cytoprotection
In the context of prodrug development, the hydrolytic stability and cytoprotective abilities of benzenesulfonamide derivatives have been evaluated. Wang and Franz (2018) studied BSIH analogs for their stability and efficiency in releasing chelators under oxidative stress, demonstrating enhanced hydrolytic stability and cytoprotection in retinal pigment epithelial cells (Wang & Franz, 2018).
Spectroscopic and Vibrational Properties
The spectroscopic and vibrational properties of these compounds have been a focal point of research. Wu et al. (2021) synthesized and characterized benzenesulfonamide derivatives, analyzing their vibrational properties and molecular structures. These analyses are crucial for understanding the compounds' potential in various applications (Wu et al., 2021).
Catalysis and Chemical Synthesis
The derivatives have been utilized in catalysis and chemical synthesis as well. Takagi and Yamakawa (2013) investigated the synthesis of arenes through palladium-catalyzed borylation, highlighting the compound's role in creating complex chemical structures (Takagi & Yamakawa, 2013).
Safety and Hazards
将来の方向性
Organoboron compounds like this have a wide range of applications in pharmacy and biology . They can be used as enzyme inhibitors or specific ligand drugs . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
特性
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFGYPUKNTNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


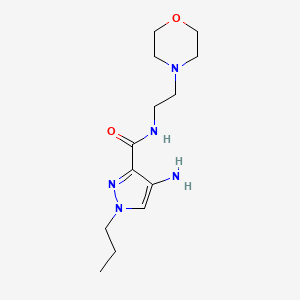
![3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2562552.png)
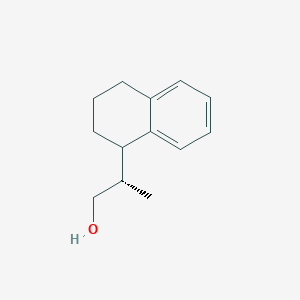
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)

![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)
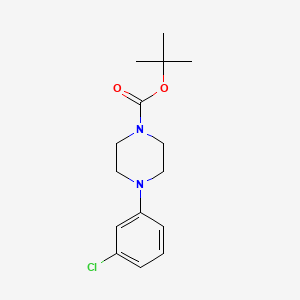


![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)
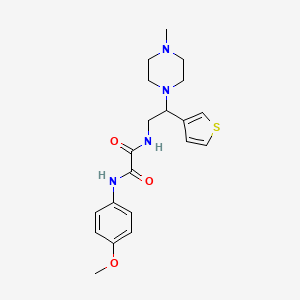
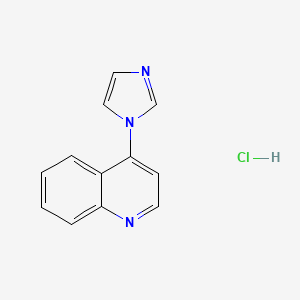
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)